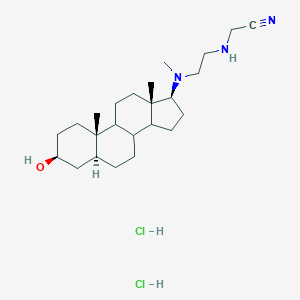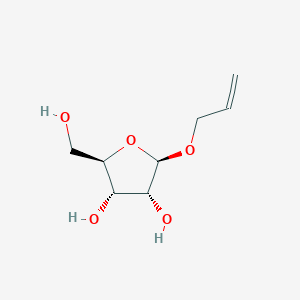
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl is a synthetic androgen receptor modulator (SARM) that has been developed for scientific research purposes. It is also known as ACP-105 and has been shown to have potential applications in the treatment of muscle wasting and osteoporosis.
Wirkmechanismus
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl works by selectively binding to androgen receptors in the body. This leads to an increase in muscle mass and bone density, as well as a decrease in fat mass. It is also thought to have an anti-inflammatory effect, which may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and bone density in animal models. It has also been shown to improve muscle strength and endurance. In addition, it has been shown to have a positive effect on bone mineral density and bone strength.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the unwanted side effects of other androgenic compounds. However, one limitation is the lack of long-term safety data on this compound.
Zukünftige Richtungen
There are many potential future directions for research on 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl. One area of research could be the development of new SARMs with improved selectivity and efficacy. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of muscle wasting, osteoporosis, and other hormone-related disorders. Finally, more long-term safety studies are needed to fully understand the potential risks and benefits of this compound.
Synthesemethoden
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl involves several steps. First, the starting material, 5α-androstane-3β,17β-diol, is converted to the corresponding 3β-acetoxy derivative. This intermediate is then reacted with N-methyl-N-(2-chloroethyl)amine hydrochloride to form the N-methyl-N-(2-acetoxyethyl)amine derivative. The final step involves the reaction of this intermediate with cyanomethyl magnesium bromide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-beta-Hydroxy-17-beta-(N-methyl-N-(2-cyanomethylaminoethyl)amino)-5-alpha-androstane HCl has been primarily developed for scientific research purposes. It has been shown to have potential applications in the treatment of muscle wasting and osteoporosis. It has also been studied for its potential use in the treatment of breast cancer, prostate cancer, and other hormone-related disorders.
Eigenschaften
CAS-Nummer |
126054-51-1 |
|---|---|
Molekularformel |
C24H43Cl2N3O |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-[2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]ethylamino]acetonitrile;dihydrochloride |
InChI |
InChI=1S/C24H41N3O.2ClH/c1-23-10-8-18(28)16-17(23)4-5-19-20-6-7-22(24(20,2)11-9-21(19)23)27(3)15-14-26-13-12-25;;/h17-22,26,28H,4-11,13-16H2,1-3H3;2*1H/t17-,18-,19?,20?,21?,22-,23-,24-;;/m0../s1 |
InChI-Schlüssel |
IIVWEXOZQYAHFS-PORQBXOBSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CCNCC#N)C)O.Cl.Cl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCNCC#N)C)O.Cl.Cl |
Synonyme |
Acetonitrile, ((2-(((3-beta,5-alpha,17-beta)-3-hydroxyandrostan-17-yl) methylamino)ethyl)amino)-, dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)